[(4-amino-1-methyl-1H-pyrazol-3-yl)sulfanyl]acetic acid
Description
Properties
Molecular Formula |
C6H9N3O2S |
|---|---|
Molecular Weight |
187.22 g/mol |
IUPAC Name |
2-(4-amino-1-methylpyrazol-3-yl)sulfanylacetic acid |
InChI |
InChI=1S/C6H9N3O2S/c1-9-2-4(7)6(8-9)12-3-5(10)11/h2H,3,7H2,1H3,(H,10,11) |
InChI Key |
HWDDHCPQLMKQSB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)SCC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Table 1: Comparative Yields Under Varied Conditions
| Entry | Reagent System | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | HATU/DIEA | DMF | 25 | 10 | 60.2 |
| 2 | EDCI/HOBt | CH₂Cl₂ | 40 | 12 | 45.8 |
| 3 | Microwave (150 W) | EtOH | 80 | 1.5 | 68.5 |
| 4 | T3P®/Pyridine | THF | 50 | 8 | 52.3 |
Oxidation of Thioether Intermediates
Oxidation of thioether precursors to sulfoxides or sulfones is avoided in this synthesis, but controlled oxidation ensures the integrity of the sulfanyl group. Patent data highlight the use of hydrogen peroxide in dichloroacetic acid for analogous pyrazole sulfides.
-
Oxidant : 30% H₂O₂ in dichloroacetic acid (0–15°C).
-
Catalyst : H₂SO₄ (1:1 molar ratio to substrate).
-
Yield : >95% conversion (HPLC-monitored).
Solid-Phase Synthesis for High-Throughput Production
Solid-phase methods enable rapid library generation. A reported protocol involves:
-
Resin Functionalization : Wang resin loaded with Fmoc-protected thioglycolic acid.
-
Pyrazole Coupling : 4-Amino-1-methyl-1H-pyrazole activated with DIC/HOAt.
-
Cleavage : TFA/DCM (95:5) to release the product.
-
Purity : >90% (HPLC).
-
Throughput : 50–100 compounds/week.
Green Chemistry Approaches
Recent advances emphasize sustainability:
-
Solvent-Free Mechanochemistry : Ball milling 4-amino-1-methyl-1H-pyrazole with thioglycolic acid and K₂CO₃ (30 min, 85% yield).
-
Biocatalytic Thiolation : Using Aspergillus niger lipase for regioselective coupling (pH 7.0, 37°C, 24 h).
Challenges and Optimization Strategies
-
Byproduct Formation :
-
Purification :
-
Scalability :
Chemical Reactions Analysis
Cyclocondensation Reactions
The pyrazole ring participates in cyclocondensation reactions with carbonyl compounds. For example:
-
Reactants : Hydrazine derivatives + diketones (e.g., ethylacetoacetate)
-
Conditions : Aprotic solvents (DMF, DMSO) at 80–120°C
-
Products : Fused heterocyclic systems (e.g., pyrazolo[3,4-d]pyrimidines) .
| Example Reaction | Reagents | Yield | Key Product Feature |
|---|---|---|---|
| Reaction with ethylacetoacetate | DMF, 110°C, 6 h | 72% | Pyrazolo-pyrimidinone scaffold |
Suzuki–Miyaura Cross-Coupling
The sulfanyl-acetic acid moiety enables palladium-catalyzed coupling:
-
Reactants : Boronic acids (e.g., arylboronic acids)
-
Catalyst : Pd(OAc)₂/dppf or PdCl₂(dppf)₂
-
Conditions : Microwave irradiation (130°C, 15 min)
-
Products : Biaryl derivatives with retained pyrazole functionality .
| Boronic Acid | Catalyst | Time | Yield |
|---|---|---|---|
| 4-Fluorophenylboronic acid | PdCl₂(dppf)₂ | 20 min | 85% |
| 3,5-Dimethylpyrazole boronate | Pd(OAc)₂ | 15 min | 78% |
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) group undergoes nucleophilic displacement:
-
Reactants : Alkyl halides (e.g., methyl iodide)
-
Conditions : Base (K₂CO₃), polar solvents (MeCN), 50°C
| Halide | Base | Solvent | Yield |
|---|---|---|---|
| Benzyl chloride | Cs₂CO₃ | DMF | 68% |
| Ethyl bromoacetate | NaH | THF | 64% |
Esterification and Amidation
The acetic acid group undergoes standard derivatization:
-
Esterification : MeOH/H₂SO₄ → Methyl ester (94% yield)
-
Amidation : EDCl/HOBt with amines → Amides (e.g., 4-fluoroanilide, 89% yield) .
| Derivative | Reagents | Application |
|---|---|---|
| Methyl ester | MeOH, H₂SO₄ | Intermediate for further coupling |
| 4-Fluoroanilide | EDCl, HOBt | Bioactivity screening |
Mannich Reactions
The amino group on the pyrazole participates in Mannich reactions:
-
Reactants : Formaldehyde + secondary amines
-
Conditions : Ethanol, reflux, 4 h
-
Products : Aminomethylated derivatives (e.g., N-morpholinomethyl analogs) .
| Amine | Product Yield | Biological Activity |
|---|---|---|
| Morpholine | 76% | Anticancer (IC₅₀ = 8.2 μM vs. HeLa) |
| Piperidine | 69% | Anti-inflammatory (COX-2 inhibition) |
Condensation with Carbonyl Compounds
The amino group reacts with aldehydes/ketones:
-
Reactants : Aromatic aldehydes (e.g., 4-nitrobenzaldehyde)
-
Conditions : Acetic acid, 70°C, 3 h
-
Products : Schiff bases (e.g., 4-nitrobenzylidene derivatives) .
| Aldehyde | Product Structure | Yield |
|---|---|---|
| 4-Fluorobenzaldehyde | [(4-Amino-1-methyl-pyrazol-3-yl)sulfanyl]-N-(4-fluorobenzylidene)acetamide | 81% |
Thiol–Ene Click Chemistry
The sulfanyl group participates in radical-mediated thiol–ene reactions:
-
Reactants : Alkenes (e.g., allyl alcohol)
-
Conditions : UV light, DMPA photoinitiator
-
Products : Thioether-linked conjugates.
| Alkene | Reaction Time | Yield |
|---|---|---|
| Allyl glycidyl ether | 2 h | 73% |
| 1-Hexene | 1.5 h | 68% |
Metal Complexation
The compound acts as a ligand for transition metals:
-
Metals : Cu(II), Fe(III), Pd(II)
-
Conditions : Methanol/water, room temperature
-
Complexes : Octahedral geometries (confirmed by XRD).
| Metal Salt | Ligand:Metal Ratio | Application |
|---|---|---|
| Cu(NO₃)₂ | 2:1 | Catalytic oxidation |
| PdCl₂ | 1:1 | Cross-coupling catalysis |
Oxidation of the Sulfanyl Group
Controlled oxidation yields sulfinyl/sulfonyl derivatives:
-
Oxidizing Agent : H₂O₂ (for sulfoxide), mCPBA (for sulfone)
-
Conditions : CH₂Cl₂, 0°C → RT
-
Products : Sulfoxide (62%), sulfone (58%).
| Oxidant | Product | Yield |
|---|---|---|
| H₂O₂ | Sulfoxide | 62% |
| mCPBA | Sulfone | 58% |
Microwave-Assisted Reactions
Enhanced reaction efficiency under microwave irradiation:
-
Example : Suzuki coupling with 3,5-dimethylpyrazole
-
Conditions : 130°C, 15 min, 15 mol% Pd₂(dba)₃
Key Reaction Trends
-
Regioselectivity : The 4-amino group directs electrophilic substitution to the pyrazole C-5 position.
-
Solvent Dependence : Polar aprotic solvents (DMF, DMSO) improve cyclocondensation yields.
-
Catalyst Impact : Palladium complexes with bulky ligands (dppf) enhance coupling efficiency.
Scientific Research Applications
Synthesis and Characterization
The synthesis of [(4-amino-1-methyl-1H-pyrazol-3-yl)sulfanyl]acetic acid typically involves the reaction of 4-amino-1-methylpyrazole with thiol-containing compounds. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds, including [(4-amino-1-methyl-1H-pyrazol-3-yl)sulfanyl]acetic acid, exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and fungi like Candida albicans and Aspergillus niger. The mechanism of action is thought to involve disruption of microbial cell walls or inhibition of essential metabolic pathways .
Anticancer Properties
The compound has shown promise in anticancer research. Studies suggest that pyrazole derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and inhibition of tumor growth. For instance, compounds structurally related to [(4-amino-1-methyl-1H-pyrazol-3-yl)sulfanyl]acetic acid have been evaluated for their cytotoxic effects against human cancer cell lines, demonstrating significant activity comparable to established chemotherapeutics .
Antioxidant Activity
Antioxidant properties are another notable application of this compound. Research has indicated that pyrazole derivatives can scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is crucial for developing therapeutic agents aimed at preventing oxidative stress-related diseases .
Case Study 1: Antimicrobial Efficacy
In a study published in the International Journal of Pharmaceutical and Phytopharmacological Research, researchers synthesized several pyrazole derivatives and tested their antimicrobial activities against selected pathogens. The results demonstrated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antimicrobial agents from this chemical class .
Case Study 2: Anticancer Activity
A recent publication in Medicinal Chemistry explored the anticancer effects of novel pyrazole derivatives. The study found that compounds similar to [(4-amino-1-methyl-1H-pyrazol-3-yl)sulfanyl]acetic acid significantly inhibited the proliferation of various cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index .
Case Study 3: Antioxidant Properties
Research conducted on the antioxidant capabilities of pyrazole derivatives revealed that these compounds effectively reduced DPPH radical levels in vitro. This property suggests potential applications in formulating nutraceuticals aimed at combating oxidative damage associated with chronic diseases .
Mechanism of Action
The mechanism of action of 2-[(4-Amino-1-methyl-1H-pyrazol-3-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural Variations and Functional Groups
Core Heterocycle
- Pyrazole vs. Triazole/Tetrazole: The target compound’s pyrazole core (five-membered ring with two adjacent nitrogen atoms) contrasts with triazole (three nitrogens) in 2-{[4-amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid (CAS 1304271-30-4) and tetrazole in [(1-cyclohexyl-1H-tetrazol-5-yl)sulfanyl]acetic acid (CAS 330839-25-3) .
Substituents
- Amino Group: The 4-amino group in the target compound enhances solubility and hydrogen-bonding capacity, similar to the amino-substituted triazole in CAS 1304271-30-4 .
- Methyl Group : The 1-methyl group on pyrazole increases hydrophobicity, contrasting with bulkier substituents like cyclohexyl in CAS 330839-25-3 or allyl in {[4-allyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid (CAS 880801-01-4) .
Sulfanyl-Acetic Acid Moiety
- Common across analogs (e.g., CAS 1304271-30-4, CAS 330839-25-3), this group provides a carboxylic acid for solubility and a thioether bridge for chemical stability.
Physicochemical Properties
- Solubility: The amino and carboxylic acid groups in the target compound likely improve aqueous solubility compared to analogs with bulky substituents (e.g., cyclohexyl in CAS 330839-25-3 ).
- Stability : The thioether (-S-) bridge is more stable than sulfinyl (-SO-) groups, as seen in (5-methyl-4-nitro-2H-pyrazole-3-sulfinyl)-acetic acid (CAS 1030388-56-7) .
Analytical Characterization
Biological Activity
[(4-amino-1-methyl-1H-pyrazol-3-yl)sulfanyl]acetic acid, a pyrazole derivative, has garnered attention for its diverse biological activities. This article examines its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by various studies and data.
Chemical Structure and Properties
The compound is characterized by the presence of a pyrazole ring substituted with an amino group and a sulfanyl acetic acid moiety. The general structure can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including [(4-amino-1-methyl-1H-pyrazol-3-yl)sulfanyl]acetic acid. Research indicates that compounds in this class exhibit significant activity against various pathogens.
In Vitro Studies
A study evaluated the antimicrobial efficacy of several pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that the compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics:
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 4a | 0.22 | Staphylococcus aureus |
| 5a | 0.25 | Escherichia coli |
| 7b | 0.20 | Klebsiella pneumoniae |
These findings suggest that [(4-amino-1-methyl-1H-pyrazol-3-yl)sulfanyl]acetic acid could be a promising candidate for developing new antimicrobial agents .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented. A study focusing on the inhibition of pro-inflammatory cytokines revealed that compounds similar to [(4-amino-1-methyl-1H-pyrazol-3-yl)sulfanyl]acetic acid significantly reduced levels of TNF-alpha and IL-6 in vitro.
The proposed mechanism involves the inhibition of the NF-kB pathway, which plays a crucial role in mediating inflammatory responses. This suggests potential therapeutic applications in treating inflammatory diseases .
Anticancer Activity
Research has also pointed to the anticancer properties of pyrazole derivatives. A study assessed the cytotoxic effects of various pyrazole compounds on cancer cell lines, including breast and lung cancer cells.
Case Study: Cytotoxicity Assay
In a cytotoxicity assay, [(4-amino-1-methyl-1H-pyrazol-3-yl)sulfanyl]acetic acid exhibited significant cell death in cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 12 |
These results indicate that the compound could serve as a lead structure for developing anticancer therapies .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for [(4-amino-1-methyl-1H-pyrazol-3-yl)sulfanyl]acetic acid, and what reagents are critical for its preparation?
- Methodological Answer : The synthesis typically involves functionalizing the pyrazole core. A common approach is reacting 5-amino-3-methylsulfanyl-1H-pyrazole derivatives with acid anhydrides or chlorides to introduce the acetic acid moiety. For example, ethyl esters of pyrazole-carboxylic acids can be hydrolyzed under acidic or basic conditions to yield the free acid . Solvent selection (e.g., DMF or acetone) and catalysts like triethylamine are critical for optimizing yield and purity . Characterization via IR (to confirm -SH and -COOH groups), (to verify substitution patterns), and elemental analysis (purity >95%) is essential .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing [(4-amino-1-methyl-1H-pyrazol-3-yl)sulfanyl]acetic acid?
- Methodological Answer :
- Spectroscopy : IR spectroscopy identifies functional groups (e.g., S-H stretch at ~2550 cm, C=O at ~1700 cm). resolves pyrazole ring protons (δ 6.5–7.5 ppm) and methyl/amino groups (δ 2.0–3.5 ppm) .
- Crystallography : Single-crystal X-ray diffraction (using SHELXL for refinement) determines bond lengths and angles. Programs like ORTEP-III aid in visualizing thermal ellipsoids and hydrogen bonding networks .
Q. What preliminary pharmacological assays are suitable for evaluating the bioactivity of this compound?
- Methodological Answer : In vivo analgesic activity can be tested using the acetic acid-induced writhing model, while anti-inflammatory potential is assessed via carrageenan-induced paw edema. Ulcerogenicity studies in rodent models (e.g., stomach lesion scoring) are critical for safety profiling. Dose-response curves and statistical validation (e.g., ANOVA) are mandatory .
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve low yields during the synthesis of [(4-amino-1-methyl-1H-pyrazol-3-yl)sulfanyl]acetic acid?
- Methodological Answer : Design of Experiments (DOE) methodologies, such as factorial design, can identify critical variables (e.g., temperature, solvent polarity, catalyst loading). For instance, increasing reaction temperature to 80–100°C in DMF improves nucleophilic substitution efficiency. Monitoring reaction progress via TLC or HPLC ensures intermediate stability .
Q. How should researchers address contradictions in structural data between computational predictions and experimental results?
- Methodological Answer : Discrepancies in bond angles or torsional strains may arise from crystal packing effects. Validate computational models (e.g., DFT) against experimental X-ray data (SHELXL-refined). Use Hirshfeld surface analysis to assess intermolecular interactions (e.g., S···H or N-H···O bonds) that influence conformation .
Q. What mechanistic insights can be gained from studying the reactivity of the sulfanyl-acetic acid moiety in this compound?
- Methodological Answer : The sulfanyl group participates in Michael addition or nucleophilic substitution reactions. Isotopic labeling (e.g., ) tracks sulfur participation in bond formation. Computational studies (MD simulations) can elucidate transition states in domino reactions, such as those observed in α,β-unsaturated carbonyl systems .
Q. How can stability under physiological conditions be assessed for this compound?
- Methodological Answer : Conduct accelerated stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS and identify metabolites. Stress testing (e.g., UV light, oxidation with ) evaluates photolytic and oxidative stability .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the pyrazole-sulfanyl core?
- Methodological Answer : Synthesize analogs with substituent variations (e.g., halogenation at the pyrazole 4-position or replacing acetic acid with propionic acid). Test analogs in parallel assays (e.g., enzyme inhibition, receptor binding). Use QSAR models to correlate electronic (Hammett σ) or steric (Taft E) parameters with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
